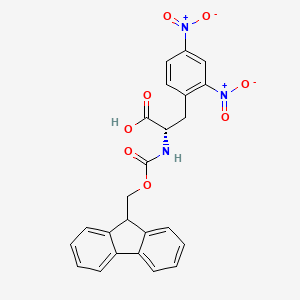

Fmoc-L-2,4-Dinitrophenylalanine

Übersicht

Beschreibung

Fmoc-L-2,4-Dinitrophenylalanine is a chemical compound with the molecular formula C24H19N3O8 and a molecular weight of 477.42 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)/t21-/m0/s1 .

Physical and Chemical Properties Analysis

This compound is a white to light yellow powder . It should be stored at 0-8°C .

Wissenschaftliche Forschungsanwendungen

Nanoassembly-Incorporated Antibacterial Composite Materials

Fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, show promising advancements in the development of biomedical materials. These nanoassemblies have been found to inhibit bacterial growth effectively without being cytotoxic to mammalian cell lines. The integration of these nanoassemblies in resin-based composites has been demonstrated to not affect their mechanical and optical properties, making them suitable for enhanced biomedical applications (Schnaider et al., 2019).

Self-Assembly Mechanism and pH Influence

The self-assembly process of Fmoc-diphenylalanine (Fmoc-FF) into fibrils has been observed to result in significant structural changes and apparent pKa shifts. This process, analyzed using various spectroscopic and rheological techniques, is significant for understanding the molecular assembly of aromatic short peptide derivatives (Tang et al., 2009).

Synthesis of Protected Diaminopropanoic Acid Esters

A strategy for the preparation of protected methyl esters of non-proteinogenic amino acids, pairing the base-labile Fmoc group with other protective moieties, has been developed. This approach uses 2,3-diaminopropanols obtained from reductive amination of Nα-Fmoc-O-tert-butyl-d-serine, demonstrating the versatility of Fmoc in the synthesis of complex amino acids (Temperini et al., 2020).

Development of Self-Assembling Bioinspired Nanostructures

The self-assembly of DOPA-containing DOPA–DOPA and Fmoc–DOPA–DOPA building blocks into fibrillar nanoassemblies and hydrogels has been explored for their potential in various biotechnological applications. This includes spontaneous reduction of metal cations, forming seamless metallic coatings, and demonstrating the diverse functionality of Fmoc-modified peptides (Fichman et al., 2014).

Enzyme-Supported Synthesis of Peptidic Hydrogels

Tripeptides linked to Fmoc, obtained through enzymatic reactions, have been used to generate self-assembling gelling peptides for biomedical applications. Their self-assembly into supramolecular aggregates driven by π–π stacking interactions of the Fmoc groups has been investigated, highlighting the role of Fmoc in the development of biomatrices (Chronopoulou et al., 2010).

Eigenschaften

IUPAC Name |

(2S)-3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSAAJIMRIRWEU-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3087501.png)

![4-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3087508.png)

![3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one](/img/structure/B3087528.png)

![2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B3087533.png)

![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B3087536.png)

![ethyl 3-[(Z)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazono]butanoate](/img/structure/B3087544.png)

![[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester](/img/structure/B3087565.png)